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molecular formula C16H18ClNO B1363981 1-benzhydrylazetidin-3-ol Hydrochloride CAS No. 90604-02-7

1-benzhydrylazetidin-3-ol Hydrochloride

Cat. No. B1363981
M. Wt: 275.77 g/mol
InChI Key: LCHTWRWPHBRTNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07291641B2

Procedure details

Aminodiphenylmethane (55 g; 0.3 mol) and epichlorhydrin (23.5 ml; 0.3 mol) are mixed in methanol (200 ml). The mixture is heated under reflux for 5 days. The methanol is then evaporated off in order to produce a beige solid. The latter is filtered and washed with ether in order to produce a white solid with a yield of 45%. Melting point: 186.0-186.4° C.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
23.5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:15]([CH:17]1[O:19][CH2:18]1)[Cl:16]>CO>[ClH:16].[C:9]1([CH:2]([C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)[N:1]2[CH2:18][CH:17]([OH:19])[CH2:15]2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
NC(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
23.5 mL
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 days
Duration
5 d
CUSTOM
Type
CUSTOM
Details
The methanol is then evaporated off in order
CUSTOM
Type
CUSTOM
Details
to produce a beige solid
FILTRATION
Type
FILTRATION
Details
The latter is filtered
WASH
Type
WASH
Details
washed with ether in order
CUSTOM
Type
CUSTOM
Details
to produce a white solid with a yield of 45%

Outcomes

Product
Name
Type
Smiles
Cl.C1(=CC=CC=C1)C(N1CC(C1)O)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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